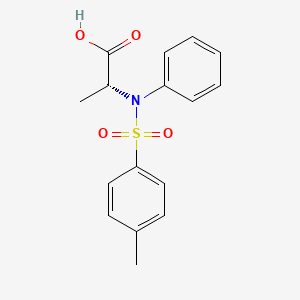![molecular formula C13H17NO4S B13713509 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves several steps, typically starting with the preparation of the core butanoic acid structure, followed by the introduction of the sulfonyl and phenylvinyl groups. Common synthetic routes include:
Step 1: Formation of the butanoic acid backbone through standard organic synthesis techniques.
Step 2: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The phenylvinyl group may also play a role in binding to specific receptors or other molecular targets, leading to downstream effects .
Comparación Con Compuestos Similares
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid can be compared with other similar compounds, such as:
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid: Similar structure but with a propanoic acid backbone.
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)pentanoic acid: Similar structure but with a pentanoic acid backbone.
2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid: Lacks the methyl group at the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Propiedades
Fórmula molecular |
C13H17NO4S |
|---|---|
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
3-methyl-2-(2-phenylethenylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16) |
Clave InChI |
ZGJMBMFAJNOKNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


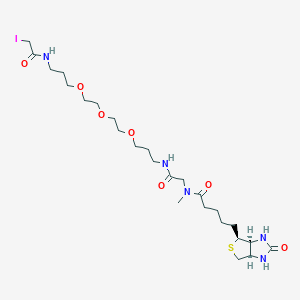
![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)

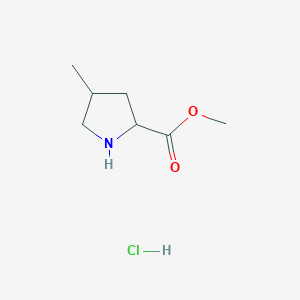

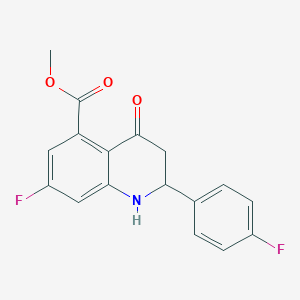
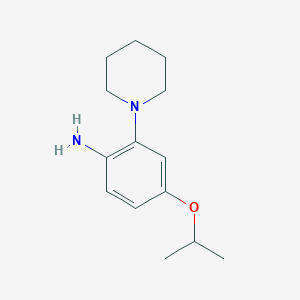
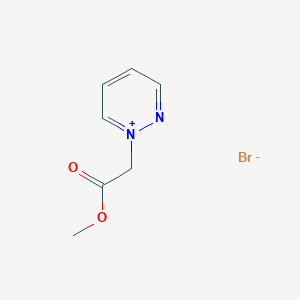
![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
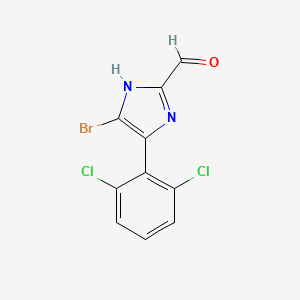
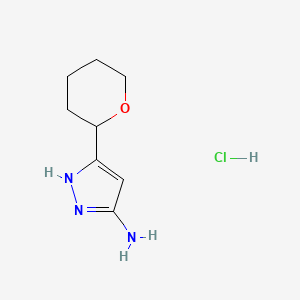
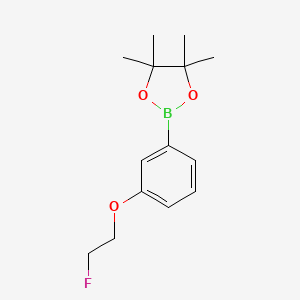
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
